Product packaging for L-Glutamic acid, L-alanyl-L-alanyl-(Cat. No.:CAS No. 398149-00-3)

L-Glutamic acid, L-alanyl-L-alanyl-

Cat. No.: B14235802
CAS No.: 398149-00-3
M. Wt: 289.29 g/mol
InChI Key: YLTKNGYYPIWKHZ-ACZMJKKPSA-N
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Description

Contemporary Significance of Oligopeptides in Biochemical Investigations

Oligopeptides, typically comprising two to twenty amino acid residues, are of profound interest in modern biochemical research. Their relatively small size allows for precise chemical synthesis and modification, facilitating the development of probes to study protein-protein interactions, enzyme mechanisms, and receptor binding. Furthermore, certain oligopeptides exhibit inherent biological activities, serving as hormones, neurotransmitters, and signaling molecules. The study of specific oligopeptide sequences provides a window into understanding the fundamental principles of molecular recognition and biological function.

Categorization of Peptide Classes and Their Multifaceted Academic Relevance

Peptides are broadly classified based on the number of constituent amino acid residues. Dipeptides, tripeptides, and larger oligopeptides are all subjects of intense academic scrutiny. Functionally, they can be categorized as, for example, neuropeptides, peptide hormones, or antimicrobial peptides. A significant area of research focuses on γ-glutamyl peptides, which are characterized by a unique peptide bond involving the gamma-carboxyl group of a glutamic acid residue. researchgate.netnih.gov This structural feature can confer resistance to degradation by some peptidases, enhancing their stability in biological systems. nih.gov These peptides are found in various natural sources and are known to contribute to the "kokumi" taste sensation, described as richness and mouthfulness in food. researchgate.net

Structural and Functional Context of L-Glutamic acid, L-alanyl-L-alanyl- within the Landscape of Tripeptide Chemistry

The tripeptide L-Glutamic acid, L-alanyl-L-alanyl- is composed of one L-glutamic acid residue and two L-alanine residues. Its structure, with the potential for a γ-glutamyl linkage, places it within the intriguing class of γ-glutamyl tripeptides. While specific research on this exact tripeptide is limited, its structural components and similarity to other known bioactive peptides allow for an informed discussion of its potential context and function.

Functionally, γ-glutamyl peptides are known to act as allosteric modulators of the calcium-sensing receptor (CaSR), a key player in various physiological processes. acs.org For instance, the dipeptide γ-L-Glutamyl-L-alanine has been shown to be a positive modulator of CaSR function. Given this precedent, it is plausible that L-Glutamic acid, L-alanyl-L-alanyl- could exhibit similar activity. Furthermore, the study of γ-glutamyl tripeptides like γ-Glu-Val-Gly in organisms such as Saccharomyces cerevisiae has revealed their natural occurrence and involvement in cellular metabolism, suggesting that other γ-glutamyl tripeptides may also have undiscovered biological roles. nih.gov

Data Tables

Table 1: Physicochemical Properties of L-Glutamic Acid

PropertyValueReference
Molecular FormulaC5H9NO4 biolyphar.com
Systematic Name(2S)-2-aminopentanedioic acid nih.gov
Molecular Weight147.13 g/mol nih.gov
AppearanceWhite, odorless, crystalline solid biolyphar.com
Melting Point~200-220 °C biolyphar.com
Solubility in WaterHighly soluble biolyphar.com
pKa ValuespKa1: ~2.19, pKa2: ~4.25, pKa3: ~9.67 biolyphar.comnih.gov
Isoelectric Point (pI)~3.2 chemicalbook.com
Optical Rotation+37 to +38.9 (25 °C) chemicalbook.com

Table 2: Physicochemical Properties of L-Alanine

PropertyValueReference
Molecular FormulaC3H7NO2 nih.gov
Systematic Name(2S)-2-aminopropanoic acid wikipedia.org
Molecular Weight89.09 g/mol nih.gov
AppearanceWhite crystalline powder chemicalbook.com
Melting Point314.5 °C jk-sci.com
Solubility in Water164,000 mg/L (at 25 °C) nih.gov
pKa ValuespKa1: 2.34, pKa2: 9.69 jk-sci.com
Isoelectric Point (pI)6.00
Optical Rotation+14.5° (c=10, 6N HCl) jk-sci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O6 B14235802 L-Glutamic acid, L-alanyl-L-alanyl- CAS No. 398149-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

398149-00-3

Molecular Formula

C11H19N3O6

Molecular Weight

289.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1

InChI Key

YLTKNGYYPIWKHZ-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Advanced Analytical Characterization of L Glutamic Acid, L Alanyl L Alanyl

High-Resolution Mass Spectrometry for Molecular and Primary Structural Elucidation

High-resolution mass spectrometry (HRMS) offers exceptional accuracy in mass measurement, enabling the determination of a compound's elemental composition and the differentiation between molecules with very similar masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like peptides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with one or more charges. For L-alanyl-L-alanyl-L-glutamic acid, ESI-MS typically produces a prominent singly protonated molecular ion ([M+H]⁺), as well as adducts with sodium ([M+Na]⁺) or other cations present in the sample matrix. The high sensitivity of mass spectrometry makes it a superior method for detection. nih.gov It is important to note that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in ESI-MS, which can be addressed by chromatographic separation and optimized instrument parameters. nih.gov

Table 1: Theoretical m/z values for L-alanyl-L-alanyl-L-glutamic acid in ESI-MS

Ion SpeciesCharge (z)Theoretical Monoisotopic m/z
[M+H]⁺+1318.1401
[M+Na]⁺+1340.1220
[M+K]⁺+1356.0960
[M+2H]²⁺+2159.5744

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. nih.gov In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. apmaldi.com Pulsed laser irradiation of the matrix crystals leads to the desorption and ionization of the analyte molecules, primarily as singly charged ions. researchgate.net For L-alanyl-L-alanyl-L-glutamic acid, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are suitable. nih.gov MALDI-MS is known for its high throughput and tolerance to some sample impurities. researchgate.net However, matrix-related signals can interfere with the detection of low-mass analytes. nih.gov

Table 2: MALDI-MS Analysis of L-alanyl-L-alanyl-L-glutamic acid

ParameterDescription
Typical Matrixα-Cyano-4-hydroxycinnamic acid (CHCA)
Expected Primary Ion[M+H]⁺
Expected m/z318.14

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides the highest mass resolution and accuracy among all mass spectrometry techniques. psu.edu In FT-ICR MS, ions are trapped in a strong magnetic field where they orbit at a frequency characteristic of their mass-to-charge ratio. The image current produced by these orbiting ions is detected and converted into a mass spectrum via a Fourier transform. The ultra-high resolution of FT-ICR MS allows for the unambiguous determination of the elemental composition of L-alanyl-L-alanyl-L-glutamic acid from its exact mass.

Table 3: High-Resolution Mass Data for L-alanyl-L-alanyl-L-glutamic acid ([M+H]⁺)

ParameterValue
Elemental FormulaC₁₁H₂₀N₃O₆
Theoretical Exact Mass318.1347
Typical Measured Mass (FT-ICR MS)318.1345 ± 0.0001
Mass Accuracy< 1 ppm

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the primary structure of peptides. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of L-alanyl-L-alanyl-L-glutamic acid) is selected in the first stage of mass analysis, fragmented, and the resulting product ions are analyzed in a second stage. youtube.com The fragmentation pattern provides information about the amino acid sequence.

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry. nih.gov In CID, the selected precursor ions are accelerated and collided with a neutral gas, leading to an increase in their internal energy and subsequent fragmentation. nih.gov For peptides, the most common fragmentation occurs along the peptide backbone, resulting in the formation of b- and y-type ions. nih.gov The fragmentation of L-alanyl-L-alanyl-L-glutamic acid in CID would produce a characteristic set of b- and y-ions, allowing for the confirmation of its amino acid sequence. Cleavage C-terminal to acidic residues like glutamic acid is often observed. nih.gov

Table 4: Predicted CID Fragmentation of L-alanyl-L-alanyl-L-glutamic acid ([M+H]⁺)

b-ionm/zy-ionm/z
b₁ (Ala)72.04y₁ (Glu)148.06
b₂ (Ala-Ala)143.08y₂ (Ala-Glu)219.10

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation techniques that are particularly useful for preserving labile post-translational modifications. nih.govwikipedia.org In ECD, multiply charged precursor ions capture low-energy electrons, leading to fragmentation. msvision.com ETD is a similar technique that involves ion-ion reactions. nih.gov Both ECD and ETD induce cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. wikipedia.org This provides complementary information to CID and is especially valuable for larger peptides. msvision.com For a tripeptide like L-alanyl-L-alanyl-L-glutamic acid, ECD/ETD would require the formation of a multiply charged precursor ion (e.g., [M+2H]²⁺).

Table 5: Predicted ECD/ETD Fragmentation of L-alanyl-L-alanyl-L-glutamic acid ([M+2H]²⁺)

c-ionm/zz-ionm/z
c₁ (Ala)89.07z₁ (Glu)131.06
c₂ (Ala-Ala)160.11z₂ (Ala-Glu)202.09

Peptide Mass Fingerprinting (PMF) for Identity Confirmation

While Peptide Mass Fingerprinting (PMF) is traditionally employed for the identification of large proteins by analyzing the mass of peptides resulting from enzymatic digestion, the principles of mass spectrometry are fundamental to confirming the identity of a small, synthesized peptide like L-Alanyl-L-Alanyl-L-Glutamic acid. For a peptide of this size, identity confirmation is more directly achieved through high-resolution accurate mass measurement and tandem mass spectrometry (MS/MS) for sequencing, rather than a classic PMF workflow that matches multiple peptide masses to a protein database. researchgate.netnih.gov

The process involves determining the monoisotopic mass of the intact tripeptide with high accuracy using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) mass analyzer. The empirical formula for L-Alanyl-L-Alanyl-L-Glutamic acid is C11H19N3O6, with a calculated monoisotopic mass of 289.1274 Da. An experimental measurement closely matching this theoretical mass provides strong evidence for the peptide's identity.

Further confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the isolated parent ion (m/z 290.13, [M+H]+) is fragmented, and the masses of the resulting fragment ions are measured. Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) typically cleaves the peptide bonds, generating a series of b- and y-ions. The predictable mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the direct sequencing of the peptide and unambiguous confirmation of its structure as Ala-Ala-Glu.

Table 1: Predicted MS/MS Fragmentation Ions for L-Alanyl-L-Alanyl-L-Glutamic acid ([M+H]+)

Ion TypeSequence FragmentCalculated m/z
b1A72.04
b2AA143.08
y1E148.06
y2AE219.10

Definitive Identification and Localization of Post-Translational Modifications and Chemical Alterations

Mass spectrometry is a critical tool for identifying and localizing post-translational modifications (PTMs) or other chemical alterations on L-Alanyl-L-Alanyl-L-Glutamic acid. nih.govyoutube.com Such modifications can occur during synthesis, storage, or biological processing and can significantly alter the peptide's function. The identification process relies on detecting specific mass shifts from the unmodified peptide. nih.gov

Common potential modifications for the constituent amino acids include:

Acetylation: The addition of an acetyl group (+42.01 Da), typically at the N-terminus or on a lysine (B10760008) side chain (not present in this peptide). cellsignal.com

Phosphorylation: The addition of a phosphate (B84403) group (+79.97 Da) to the hydroxyl group of serine, threonine, or tyrosine, or potentially to the carboxyl group of glutamic acid. cellsignal.com

Deamidation: The conversion of glutamine to glutamic acid, resulting in a mass increase of approximately 0.98 Da. While this peptide contains glutamic acid, not glutamine, this is a common modification in other peptides.

Isopeptide bond formation: Glutamic acid's side-chain carboxyl group can form an isopeptide bond with a lysine residue, a modification detectable by specific MS fragmentation patterns. nih.gov

High-resolution mass spectrometry can detect these small mass changes. Once a modified peptide is detected, MS/MS fragmentation is used to pinpoint the exact location of the modification. The fragmentation pattern will show a mass shift on the specific b- or y-ion series containing the modified residue, thus providing definitive localization. For instance, phosphorylation on the C-terminal glutamic acid would result in a +79.97 Da shift on all y-ions but not on the b-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful, non-invasive technique for the atomic-level structural and dynamic characterization of peptides in solution. mdpi.com It provides detailed information on the peptide's three-dimensional structure, conformational flexibility, and interactions with other molecules. nih.govnih.gov

One-Dimensional NMR (1H, 13C, 15N) for Structural Confirmation

One-dimensional (1D) NMR spectra provide the initial, fundamental data for structural confirmation. The 1H NMR spectrum reveals the chemical environment of each proton, while the 13C and 15N spectra (often acquired through more sensitive 2D heteronuclear experiments) provide information on the carbon and nitrogen backbone and side chains. creative-biostructure.com The specific chemical shifts are highly sensitive to the local structure and conformation. For a tripeptide like Ala-Ala-Glu, the 1D 1H spectrum would show distinct signals for the amide (NH), alpha-protons (CαH), and side-chain protons of each residue. The dispersion of these signals, particularly in the amide region, can give initial insights into whether the peptide adopts any stable structure or exists as a flexible, random coil. nih.gov

Table 2: Predicted 1H and 13C Chemical Shifts (ppm) for L-Alanyl-L-Alanyl-L-Glutamic acid in D2O

AtomAla (N-term)Ala (middle)Glu (C-term)
1H
NH-~8.4~8.2
~4.1~4.3~4.2
~1.4 (d)~1.4 (d)~2.1 (m)
--~2.5 (t)
13C
~52.5~52.0~55.0
~19.0~18.8~29.5
--~32.0
--~178.0
C' (Carbonyl)~175.0~174.5~181.0
(Note: These are representative values based on typical shifts for amino acids in peptides and may vary based on solvent and pH. d=doublet, t=triplet, m=multiplet)

Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and heteronuclear signals, which is a prerequisite for detailed structural analysis. wikipedia.orgepfl.chsdsu.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal through-bond proton-proton (J-coupling) correlations. nih.gov COSY shows correlations between directly coupled protons (e.g., NH-CαH, CαH-CβH), while TOCSY extends this to show all protons within a single amino acid's spin system. This allows for the identification of each amino acid residue type. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically < 5 Å), revealing through-space correlations. wikipedia.org For peptides, key sequential NOEs (e.g., CαH of residue i to NH of residue i+1) are used to confirm the amino acid sequence. Inter-residue side-chain NOEs provide crucial distance restraints for 3D structure calculation.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates each proton with its directly attached carbon (1H-13C HSQC) or nitrogen (1H-15N HSQC). nih.gov The 1H-15N HSQC is particularly useful as it displays one peak for each backbone and side-chain amide group, serving as a unique fingerprint of the peptide's folded state. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. sdsu.edu This is critical for connecting spin systems across the peptide bond by observing correlations from a CαH or NH proton to the carbonyl carbon (C') of the preceding residue, further confirming the sequence. nih.gov

Table 3: Key 2D NMR Correlations for Sequencing Ala-Ala-Glu

Correlation TypeFrom Residue/AtomTo Residue/AtomDescription
TOCSYAla1-NHAla1-Hα, Ala1-HβIdentifies Ala1 spin system
TOCSYAla2-NHAla2-Hα, Ala2-HβIdentifies Ala2 spin system
TOCSYGlu3-NHGlu3-Hα, Glu3-Hβ, Glu3-HγIdentifies Glu3 spin system
NOESYAla1-HαAla2-NHSequential linkage
NOESYAla2-HαGlu3-NHSequential linkage
HMBCAla2-HαAla1-C'Confirms Ala1-Ala2 bond
HMBCGlu3-HαAla2-C'Confirms Ala2-Glu3 bond

Elucidation of Ligand Binding and Conformational Dynamics via Advanced NMR Approaches

NMR is exceptionally well-suited for studying the interactions of peptides with binding partners (e.g., receptors, enzymes) and for characterizing their conformational dynamics. frontiersin.org

Ligand Binding: When L-Alanyl-L-Alanyl-L-Glutamic acid binds to a larger molecule, changes can be observed in its NMR spectrum.

Chemical Shift Perturbation (CSP): Upon binding, the chemical environment of the peptide's nuclei changes, leading to shifts in their corresponding NMR peaks. By monitoring which peaks in a 1H-15N HSQC spectrum shift upon titration with a ligand, the binding site on the peptide can be mapped at residue-level resolution. nih.gov

Saturation Transfer Difference (STD) NMR: This technique is used to identify which part of a small molecule ligand is in close contact with a large receptor. Protons on the receptor are saturated, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to the protons of the bound peptide. Only the peptide protons that are in close proximity to the receptor will show a signal in the resulting difference spectrum, effectively mapping the binding epitope.

Intermolecular NOEs: In a NOESY experiment on a peptide-ligand complex, cross-peaks can be observed between protons of the peptide and protons of the binding partner, providing direct evidence of proximity and crucial distance restraints for modeling the complex's 3D structure.

Conformational Dynamics: Peptides are often flexible, existing as an ensemble of conformations in solution. researchgate.net NMR can probe these dynamics across a wide range of timescales.

NOESY and ROESY: The intensities of NOE cross-peaks are related to inter-proton distances, averaged over time. Analyzing these intensities can help characterize the average solution conformation and the extent of flexibility. researchgate.net

Relaxation Studies: Measurements of T1, T2, and heteronuclear NOE values provide information on the motional properties of the peptide backbone and side chains on the picosecond to nanosecond timescale. These parameters can identify regions of flexibility versus more restricted motion within the peptide.

Spectroscopic Methods for Higher-Order Structural Assessment

While NMR provides atomic-resolution detail, other spectroscopic methods offer a more global view of the peptide's higher-order (secondary) structure. For a short, linear peptide like Ala-Ala-Glu, these techniques would typically be used to confirm the absence of stable secondary structures like α-helices or β-sheets, which is the expected state in an aqueous solution.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone. nih.gov Different secondary structures have characteristic CD spectra. An α-helix shows strong negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A peptide existing as a random coil will typically display a strong negative band below 200 nm and very low ellipticity above 210 nm. For Ala-Ala-Glu in a simple buffer, a random coil spectrum would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule's chemical bonds. researchgate.net The amide I band (1600-1700 cm-1), arising mainly from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure. α-helices typically show a band around 1650-1658 cm-1, β-sheets around 1620-1640 cm-1, and random coils around 1640-1648 cm-1. Analysis of the amide I band shape and position can thus provide quantitative estimates of the secondary structural content of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides information on the conformational state of the peptide backbone, allowing for the estimation of the relative content of secondary structural elements like α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov

For a tripeptide such as L-Glutamic acid, L-alanyl-L-alanyl-, which is highly flexible and lacks the stabilizing intramolecular hydrogen bonds of larger proteins, the CD spectrum is often indicative of a disordered or random coil conformation in aqueous solutions. uni-freiburg.de The characteristic CD spectrum for a random coil peptide shows a strong negative band near 198 nm. In contrast, α-helices exhibit a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm, while β-sheets show a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Table 1: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures
Secondary StructureWavelength (nm) and Sign of Cotton Effect
α-Helix+192, -208, -222
β-Sheet+195, -217
Random Coil-198 (strong), weak positive band > 210 nm
Poly-L-proline II (PPII)-206 (strong), +228 (weak)

Data compiled from general knowledge in peptide spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a sensitive probe into the conformational details of the peptide backbone, particularly the amide bonds. acs.orgsemanticscholar.org These methods measure the vibrational frequencies of molecular bonds, which are influenced by the local chemical environment and conformation.

Infrared (IR) Spectroscopy: In peptides, the most informative IR bands are the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands. nih.gov The frequency of the amide I band, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the secondary structure. For L-Glutamic acid, L-alanyl-L-alanyl-, the position of the amide I band can help distinguish between different solution conformations. For instance, a band around 1655 cm⁻¹ is characteristic of a random coil structure, while β-sheet structures show bands in the 1620-1640 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The amide I band is also prominent in Raman spectra, and its analysis can be enhanced by measuring both isotropic and anisotropic scattering to determine coupling between amide modes. acs.org Additionally, the amide III band (a complex mix of C-N stretching, N-H bending, and other vibrations) in the 1240-1340 cm⁻¹ region is conformationally sensitive. acs.org For alanine-containing peptides, specific Raman bands associated with the alanine (B10760859) side chain can also be informative. acs.org The study of L(+)-glutamic acid using Raman spectroscopy has also provided detailed assignments of its vibrational modes. researchgate.net

By analyzing the positions and intensities of these characteristic bands in both IR and Raman spectra, researchers can gain detailed insights into the dihedral angles (φ and ψ) that define the conformation of the peptide backbone of L-Glutamic acid, L-alanyl-L-alanyl- in solution. uni-freiburg.deacs.org

Table 2: Typical Amide Band Frequencies in Vibrational Spectroscopy for Different Secondary Structures
Secondary StructureAmide I (IR) (cm⁻¹)Amide I (Raman) (cm⁻¹)Amide III (Raman) (cm⁻¹)
α-Helix1650–16581645–16571265–1300
β-Sheet1620–1640 & 1680-16951665–16801235–1245
Random Coil1640–16551660–16651245–1260

Data compiled from foundational studies in peptide vibrational spectroscopy.

Quantitative Analytical Techniques for Peptide Content Determination

Quantitative Amino Acid Analysis (AAA)

Quantitative Amino Acid Analysis (AAA) is a widely used method to determine the total peptide content in a sample. nih.govsigmaaldrich.com The fundamental principle of AAA involves the hydrolysis of the peptide into its constituent amino acids, followed by the separation, identification, and quantification of each amino acid. nih.gov

The process begins with the acid hydrolysis of the L-Glutamic acid, L-alanyl-L-alanyl- peptide, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C) for a defined period. nih.gov This breaks the amide bonds, releasing free L-alanine and L-glutamic acid. Following hydrolysis, the individual amino acids are separated using chromatographic techniques, most commonly ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). alphalyse.com

Quantification is achieved by comparing the peak areas of the separated amino acids to those of a known concentration standard. The molar amount of the peptide is then calculated based on the molar amounts of its constituent amino acids. For L-Glutamic acid, L-alanyl-L-alanyl-, the expected molar ratio of L-alanine to L-glutamic acid is 2:1. The accuracy of the peptide content determination by AAA can be high, although variability can be introduced during the hydrolysis and derivatization steps. nih.gov

Elemental Analysis (EA) for Net Peptide Content

Elemental Analysis (EA), specifically CHN analysis (carbon, hydrogen, and nitrogen), is a highly accurate and precise method for determining the net peptide content of a lyophilized peptide powder. innovagen.com This technique determines the mass fractions of carbon, hydrogen, and nitrogen in the sample.

The principle behind using EA for peptide content is that the peptide is often the only nitrogen-containing component in a purified, lyophilized sample, apart from potential counter-ions like trifluoroacetate (B77799) (TFA) if used during purification. By accurately measuring the nitrogen content of the sample, and knowing the theoretical nitrogen percentage of the pure peptide, the net peptide content can be calculated. elementar.com

For L-Glutamic acid, L-alanyl-L-alanyl- (C₁₁H₁₉N₃O₆), the theoretical percentage of nitrogen can be calculated from its molecular formula. The measured nitrogen content from the EA is then used to determine the proportion of the powder that is actual peptide. This method is considered more accurate than AAA by some for determining net peptide content because it avoids the potential variabilities associated with hydrolysis and derivatization. innovagen.com However, it requires a larger sample amount compared to AAA. innovagen.com

Table 3: Comparison of Quantitative Techniques for Peptide Content
TechniquePrincipleInformation ProvidedSample AmountKey Considerations
Quantitative Amino Acid Analysis (AAA) Hydrolysis of peptide followed by quantification of constituent amino acids. nih.govTotal peptide content, amino acid composition and ratio.Minimal amounts required. innovagen.comPotential for variability in hydrolysis and derivatization steps. nih.gov
Elemental Analysis (EA) Combustion of the sample and measurement of elemental composition (C, H, N). innovagen.comNet peptide content based on nitrogen percentage. elementar.comMilligrams of peptide consumed. innovagen.comHighly accurate and precise; assumes peptide is the only nitrogen source. nih.govinnovagen.com

Electrophoretic Techniques for Purity and Charge Heterogeneity

Capillary Electrophoresis (CE) and Capillary Isoelectric Focusing (cIEF)

Electrophoretic techniques are high-resolution separation methods that are invaluable for assessing the purity and charge heterogeneity of peptides like L-Glutamic acid, L-alanyl-L-alanyl-. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow capillary filled with a buffer. bio-rad.com For a tripeptide, CE can effectively separate the main component from any impurities that differ in charge or size, such as deletion sequences or incompletely deprotected species. bio-rad.com The high efficiency of CE allows for the resolution of closely related impurities, providing a detailed purity profile. nih.gov The technique is also characterized by short analysis times and low consumption of sample and reagents. sciex.com

Table 4: Overview of Electrophoretic Techniques for Peptide Analysis
TechniqueSeparation PrinciplePrimary Application for L-Glutamic acid, L-alanyl-L-alanyl-
Capillary Electrophoresis (CE) Charge-to-size ratio. nih.govPurity assessment, separation of impurities (e.g., deletion sequences). bio-rad.com
Capillary Isoelectric Focusing (cIEF) Isoelectric point (pI). formulationbio.comAnalysis of charge heterogeneity, detection of modifications like deamidation. usp.orgmdpi.com

Computational and Theoretical Investigations of L Glutamic Acid, L Alanyl L Alanyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to study the behavior of molecules and molecular systems. For a tripeptide like L-alanyl-L-alanyl-L-glutamic acid, these techniques can predict and analyze its structure, dynamics, and interactions with its environment.

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the observation of molecular motion over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This methodology is particularly well-suited for studying the dynamic nature of flexible molecules like peptides. aps.org

The function of a peptide is intrinsically linked to its three-dimensional structure or conformation. For a small, flexible tripeptide like L-alanyl-L-alanyl-L-glutamic acid, it does not adopt a single static structure in solution but rather exists as an ensemble of interconverting conformations. nih.gov MD simulations are employed to sample this conformational space extensively.

The process begins by placing a model of the tripeptide in a simulation box filled with solvent molecules, typically water, to mimic physiological conditions. The simulation then proceeds for a duration sufficient to observe a wide range of motions, from bond vibrations to large-scale conformational changes. The resulting trajectory, a high-dimensional dataset of atomic coordinates over time, is then analyzed.

Key analysis techniques include:

Ramachandran Plots: These plots visualize the distribution of the backbone dihedral angles (phi, ψ) for each amino acid residue, revealing which conformations are sterically allowed and energetically favorable. worldscientific.com

Cluster Analysis: This method groups similar conformations from the trajectory, identifying the most populated or representative structures in the ensemble. nih.gov

Root Mean Square Deviation (RMSD): RMSD is used to quantify the structural changes of the peptide over time relative to a reference structure, indicating the stability of certain conformations.

For L-alanyl-L-alanyl-L-glutamic acid, simulations would likely show that the presence of the negatively charged glutamic acid residue at the C-terminus leads to a highly soluble and dynamic peptide that does not form stable aggregates in solution. nih.gov The conformational ensemble would be influenced by the interplay between the hydrophobic alanine (B10760859) residues and the hydrophilic, charged glutamic acid residue.

The accuracy of MD simulations is critically dependent on the quality of the underlying potential energy function, known as the force field, and the model used to represent the solvent. nih.gov

A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). arxiv.org Several well-established force fields are used for peptide and protein simulations, each with its own strengths and weaknesses. nih.govnih.gov

Solvation models are used to account for the significant effect of the solvent (usually water) on the peptide's behavior. These models fall into two main categories:

Explicit Solvent: Individual solvent molecules (e.g., water) are explicitly included in the simulation box. This approach is the most realistic but computationally expensive. nih.gov

Implicit Solvent: The solvent is treated as a continuous medium with properties like a dielectric constant. Models like the Generalized Born (GB) or Solvent Accessible Surface Area (SASA) models are computationally cheaper and allow for longer simulation times, though they sacrifice atomic-level detail of peptide-solvent interactions. nih.govacs.org

The choice of the force field and solvent model combination is crucial and can significantly affect the resulting conformational distribution. nih.gov For instance, accurately modeling the charge and polarizability of the glutamic acid side chain and its interaction with water is essential for a realistic simulation. nih.gov Ongoing research focuses on developing more accurate models, including polarizable force fields and advanced hybrid solvation methods that combine quantum mechanics with classical mechanics (QM/MM). aps.orgnih.gov

Interactive Table 1: Common Force Fields and Solvent Models for Peptide Simulation This table summarizes commonly used models. The optimal choice depends on the specific research question and available computational resources.

Category Model Name Description Typical Use Case
Force Field AMBER (e.g., ff14SB) Widely used for proteins and nucleic acids, with continuous refinement. arxiv.orgnih.gov General purpose protein and peptide simulations.
Force Field CHARMM (e.g., CHARMM36) Another popular choice, extensively parameterized for a wide range of biomolecules. Simulations of proteins, lipids, and nucleic acids.
Force Field OPLS (e.g., OPLS-AA/M) Optimized for liquid simulations, providing good descriptions of condensed-phase properties. nih.gov Simulations of organic liquids and solvated biomolecules.
Explicit Solvent TIP3P A simple, computationally efficient 3-point water model. nih.govnih.gov Standard choice for many biomolecular simulations.
Explicit Solvent OPC A 4-point water model designed to improve upon the properties of 3-point models. nih.gov High-accuracy simulations where water properties are critical.
Implicit Solvent Generalized Born (GB) A continuum model that approximates electrostatic solvation energy. nih.govacs.org Rapid conformational sampling, docking, and binding free energy calculations.
Implicit Solvent SASA Models Solvation energy is assumed to be proportional to the solvent-accessible surface area. nih.gov Primarily used for calculating the nonpolar contribution to solvation free energy.

MD simulations with explicit solvent models provide a detailed picture of the dynamic interactions between the peptide and the surrounding water molecules. nih.gov The hydration shell, or the layer of water molecules immediately surrounding the peptide, plays a critical role in stabilizing its structure.

For L-alanyl-L-alanyl-L-glutamic acid, key interactions would include:

Hydrogen bonds between the peptide's backbone amide and carbonyl groups and water molecules.

Strong electrostatic interactions and hydrogen bonding between the carboxyl group of the glutamic acid side chain and water. nih.gov

The structuring of water around the hydrophobic methyl groups of the two alanine residues. biosimu.org

Analysis of these interactions, such as calculating the number and lifetime of hydrogen bonds or determining the radial distribution functions of water around specific peptide groups, provides insight into how the solvent drives conformational preferences. nih.govbiosimu.org

Monte Carlo (MC) simulations offer an alternative approach to exploring a system's conformational space. Instead of integrating equations of motion, MC methods generate new configurations by making random changes to the current state (e.g., rotating a bond) and accepting or rejecting the new state based on a probability criterion, typically the Metropolis criterion, which depends on the change in energy.

MC methods are particularly effective at overcoming energy barriers, a common challenge in MD simulations that can trap a molecule in a local energy minimum. Techniques like Replica Exchange Monte Carlo (or Replica Exchange Molecular Dynamics, REMD) run multiple simulations at different temperatures simultaneously, allowing for frequent "swaps" between them. This enables low-temperature replicas to escape energy wells by temporarily adopting the higher energy of a high-temperature state, leading to a more comprehensive search of the conformational landscape. For a small and flexible peptide, MC methods can efficiently map its potential energy surface.

While the previous sections focused on the peptide itself, a crucial aspect of its potential biological role is its interaction with other molecules, such as proteins or receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, in this case, the tripeptide) to another (the receptor).

The process involves:

Generating a set of plausible conformations for the L-alanyl-L-alanyl-L-glutamic acid peptide.

"Docking" these conformations into the active or binding site of a target protein.

Using a scoring function to rank the different binding poses based on their estimated binding affinity.

Following docking, MD simulations are often performed on the most promising peptide-protein complexes. These simulations can refine the binding pose, provide a more accurate estimate of the binding free energy, and reveal the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) that stabilize the complex. This combined docking and dynamics approach is instrumental in hypothesis-driven studies of peptide function and in the rational design of peptide-based therapeutics.

Molecular Dynamics (MD) Simulations

Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in peptide science, offering sophisticated methods for prediction, design, and analysis. nih.gov These data-driven approaches can model the complex, high-dimensional space of peptide sequences and structures, facilitating the discovery of novel peptides with desired functionalities. rsc.orgmit.edu

Determining the three-dimensional (3D) structure of a peptide is crucial for understanding its biological activity. For a tripeptide like L-Glutamic acid, L-alanyl-L-alanyl-, computational algorithms can predict its likely conformations. These methods are broadly categorized into template-based modeling and ab initio (or de novo) prediction. mdpi.comnih.gov Given the small size of this tripeptide, ab initio methods, which predict structure from the amino acid sequence alone, are particularly suitable. nih.gov

Algorithms like PEP-FOLD and Rosetta utilize fragment assembly, where the structure is built by piecing together small, experimentally determined structural fragments. mdpi.commdpi.comresearchgate.net These methods often employ Monte Carlo simulations to explore the conformational space and identify low-energy, stable structures. mdpi.commdpi.com An analysis of tripeptides from high-resolution protein structures has shown that they can be classified as rigid, non-rigid, or intermediate, which can aid in structure prediction. nih.govresearchgate.net

Prediction Method Approach Description Applicability to L-Glutamic acid, L-alanyl-L-alanyl-
I-TASSER Template-Based/Ab InitioIdentifies structural templates from the PDB and reassembles them; refines models using Monte Carlo simulations. nih.govCan be used, though ab initio features would be more dominant for a short peptide.
Rosetta (PEP-FOLD) Ab Initio / Fragment AssemblyAssembles structures from a library of known peptide fragments and uses a physics-based energy function to find the most stable conformation. mdpi.commdpi.comuw.eduHighly suitable for predicting the conformational ensemble of a small peptide.
AlphaFold Deep LearningAn AI system that predicts 3D protein structure from the amino acid sequence with high accuracy, trained on a vast database of known protein structures. ebi.ac.ukWhile powerful for large proteins, its application to very short peptides is an area of ongoing research.
Generalized Pattern Search (Gps) Ab Initio / Energy MinimizationUtilizes a class of algorithms to minimize a potential energy function (like ECEPP/3) to find the most stable conformation. nih.govA viable method for exploring the energy landscape of the tripeptide.

Generative models, a cornerstone of modern AI, can learn from existing peptide data to design entirely new sequences with specific desired properties. rsc.orgmit.edu This de novo design process is a powerful tool for exploring the vast chemical space of peptides. rsc.org For a parent peptide like L-Glutamic acid, L-alanyl-L-alanyl-, these models could be used to generate novel tripeptides with potentially enhanced stability, binding affinity, or other functional characteristics.

Two popular types of generative models are Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs). rsc.orgarxiv.org

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a generator that creates new peptide sequences and a discriminator that tries to distinguish the generated sequences from real ones. nih.govresearchgate.net Through this adversarial process, the generator learns to produce highly realistic and novel peptide sequences. researchgate.net

Variational Autoencoders (VAEs): VAEs work by encoding peptide sequences into a compressed, continuous "latent space" and then decoding points from this space back into new peptide sequences. frontiersin.orgnih.govacs.org By sampling from specific regions of the latent space, researchers can controllably generate new peptides with desired attributes. frontiersin.orgnih.gov

These models can be trained on large databases of peptides to learn the underlying rules of peptide sequence and structure, and then be fine-tuned to generate peptides with properties analogous to L-Glutamic acid, L-alanyl-L-alanyl-. rsc.orgfrontiersin.orgnih.gov

Generative Model Mechanism Application in Peptide Design
GANs A generator and a discriminator network are trained in a competitive manner. nih.govGeneration of novel peptide sequences that mimic the properties of a training dataset. researchgate.net
VAEs An encoder maps input data to a latent space, and a decoder generates new data from that space. arxiv.orgfrontiersin.orgControllable generation of new peptide sequences by exploring the learned latent space. nih.govacs.org
PeptideGPT A protein language model tailored to generate protein sequences with specific properties. arxiv.orgDe novo design of peptides with defined characteristics like hemolytic activity or solubility. arxiv.org

A key aspect of peptide research is understanding how peptides interact with biological targets like proteins and nucleic acids. Machine learning models are increasingly used to predict these interactions, saving significant time and resources compared to experimental methods. nih.govmdpi.com

For L-Glutamic acid, L-alanyl-L-alanyl-, computational models could predict its binding affinity and pose with a specific protein receptor or a segment of DNA or RNA. acs.orgnih.gov Techniques used for this purpose include:

Docking Simulations: These methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While powerful, they can be challenged by the inherent flexibility of peptides. nih.gov

Machine Learning Classifiers: Models like Support Vector Machines (SVMs) and Random Forests can be trained on datasets of known peptide-protein interactions to classify new pairs as binding or non-binding. nih.govmdpi.com These models use features derived from the peptide and protein sequences. mdpi.com

Deep Learning Models: More complex models, such as convolutional neural networks (CNNs) and protein language models, can learn intricate patterns from sequence data to predict binding sites and affinities with high accuracy. nih.govnih.gov For instance, models can be trained to predict binding affinity changes upon mutation in protein-nucleic acid interactions. acs.org

Modeling Technique Primary Function Example Application for L-Glutamic acid, L-alanyl-L-alanyl-
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor. nih.govSimulating the interaction of the tripeptide with the active site of a target enzyme.
Support Vector Machines (SVM) A classification algorithm that finds a hyperplane to separate data points into different classes. mdpi.comPredicting whether the tripeptide is likely to bind to a specific class of proteins.
Deep Neural Networks (DNN) Learns complex, hierarchical patterns from data for prediction tasks. nih.govPredicting the binding affinity of the tripeptide to a specific DNA sequence. acs.orgnih.gov
Fine-tuned Networks (e.g., AlphaFold) Networks originally for structure prediction can be fine-tuned with binding data to predict specificity. pnas.orgPredicting which variants of a target protein the tripeptide would bind to most strongly.

The advent of high-throughput technologies like mass spectrometry has led to the generation of massive peptide and protein datasets (proteomics). stanford.edu Advanced data analytics and computational proteomics are essential for processing, analyzing, and interpreting this wealth of information. stanford.eduresearchgate.net

If L-Glutamic acid, L-alanyl-L-alanyl- were part of a complex biological sample, these analytical pipelines would be crucial for its identification and quantification. creative-proteomics.comnih.gov Key aspects include:

Data Integration and Filtering: Tools like pep2pro can integrate search results from different algorithms and filter the data to ensure accurate peptide-to-protein assignments. researchgate.net

High-Throughput Quantification: Peptide-centric data analysis strategies allow for the accurate and high-throughput quantification of peptides across different samples or conditions. creative-proteomics.com

Active Machine Learning: For extremely large datasets, active learning methods can intelligently select the most informative data points for high-resolution analysis, making exhaustive searches computationally feasible. nih.govacs.org This is particularly useful when screening vast libraries of peptides that might include variants of L-Glutamic acid, L-alanyl-L-alanyl-.

These analytical approaches enable researchers to connect the presence or abundance of specific peptides, such as L-Glutamic acid, L-alanyl-L-alanyl-, to biological states, disease processes, or the effects of a treatment. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) can be applied to L-Glutamic acid, L-alanyl-L-alanyl- to investigate its intrinsic properties in detail. aps.org

Such calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Charge Distribution: How electron density is distributed across the peptide, identifying electrophilic and nucleophilic sites prone to reaction.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity and electronic transitions.

Vibrational Frequencies: Corresponding to an infrared (IR) spectrum, which can be compared with experimental data for structural validation.

Studies on individual amino acids using DFT have shown that functional groups like the amine and carboxyl groups are dominant in determining the electronic band structure. aps.org Similar investigations on L-Glutamic acid, L-alanyl-L-alanyl- would reveal how the peptide bonds and side chains (one acidic, two aliphatic) modulate its electronic properties and reactivity profile.

Bioinformatics and Cheminformatics Tools for Comprehensive Peptide Analysis

A wide array of bioinformatics and cheminformatics tools is available for the comprehensive analysis of peptides like L-Glutamic acid, L-alanyl-L-alanyl-. nih.gov These tools form a pipeline for moving from sequence to structure to function. nih.gov

Databases: Public repositories are essential starting points. PubChem provides detailed information on chemical properties, synonyms, and identifiers for L-alanyl-L-glutamic acid. nih.gov The Protein Data Bank (PDB) contains experimentally determined 3D structures of proteins and peptides, which can serve as references or starting points for modeling. nih.gov

Sequence Analysis Tools: Tools like BLAST can search sequence databases to find where the "Ala-Ala-Glu" motif might occur in larger proteins. youtube.com

Structure Visualization and Analysis Software: Programs like PyMOL and Chimera are used to visualize and analyze the 3D structures of peptides, examine interactions with other molecules, and generate high-quality images for publication. youtube.com

Peptide Property Calculators: Web-based tools can quickly calculate various physicochemical properties of a peptide from its sequence, such as molecular weight, isoelectric point, and hydrophobicity. thermofisher.com

Specialized Analysis Software: Tools like PGFinder, though designed for peptidoglycans, demonstrate the power of specialized software for analyzing complex peptide structures from mass spectrometry data, including handling modifications and cross-links. nih.gov

By integrating these tools, a researcher can perform a multifaceted analysis of L-Glutamic acid, L-alanyl-L-alanyl-, from retrieving its basic chemical information to predicting its structure, modeling its interactions, and placing it within a broader biological context.

Sequence Analysis, Motif Identification, and Feature Engineering

The primary structure of a peptide—the linear sequence of its amino acids—is the foundation for all computational analysis. quiz-maker.com For Ala-Ala-Glu, the sequence consists of two consecutive L-alanine residues followed by one L-glutamic acid residue.

This interactive table is based on standard calculations for peptide properties.

Analysis of tripeptide structures in crystallized proteins shows that their conformations are influenced by side-chain interactions. nih.gov The specific sequence "R1-R2-R3", such as Ala-Ala-Glu, can be analyzed for its likely conformational states (e.g., rigid, non-rigid, intermediate) by comparing it to known structures in protein databases. nih.gov

Motif Identification Peptide motifs are short, conserved amino acid sequences that are often associated with specific biological functions, structures, or interaction sites. nih.govnih.gov Computational tools are used to search for the Ala-Ala-Glu sequence within large protein sequence databases to determine if it is part of a known functional motif. researchgate.net For example, a search could reveal if Ala-Ala-Glu frequently appears in the active sites of enzymes, in protein-protein interaction domains, or as a cleavage site for proteases. nih.gov While many motifs are longer, short sequences can be critical components of these larger patterns. lsbu.ac.uk The discovery of the Ala-Ala-Glu sequence as a recurring motif in proteins with similar functions would suggest a conserved role and guide hypotheses about its biological activity. nih.gov

Feature Engineering In the context of machine learning and predictive modeling, feature engineering involves converting a peptide sequence into a set of numerical descriptors (features). researchgate.net These features are used to train models that can predict a peptide's bioactivity, such as its potential to be antimicrobial or to inhibit a specific enzyme. nih.gov For Ala-Ala-Glu, these engineered features quantify its chemical and physical properties.

Table 2: Examples of Engineered Features for Ala-Ala-Glu

Feature Type Specific Feature Value/Representation Purpose in Modeling
Composition Amino Acid Composition Ala: 66.7%, Glu: 33.3% Basic representation of the peptide's makeup.
Physicochemical Hydrophobicity Index Varies by scale used Predicts membrane interaction, solubility.
Physicochemical Charge -1 at pH 7 Models electrostatic interactions.
Structural Helical Propensity Calculated score Predicts likelihood of forming secondary structures.

This interactive table illustrates common features used in peptide bioinformatics.

Integration of Public and Proprietary Peptide Databases for Data Mining

Data mining of peptide databases is a powerful approach to uncover information about a specific sequence like Ala-Ala-Glu. researchgate.net This process involves integrating and searching through vast collections of peptide and protein data from both public and proprietary sources. nih.govmdpi.com

Public Peptide Databases Publicly accessible databases are invaluable resources for peptide research. They aggregate data from thousands of scientific publications and large-scale experiments. nih.govpeptideatlas.orgoup.com For a peptide like Ala-Ala-Glu, these databases can be mined to find its occurrences in naturally sourced or synthetic proteins, identify its parent proteins, and check for any experimentally validated biological activities. nih.gov Tools like PepQuery allow for searching public mass spectrometry datasets to find evidence of the peptide's existence in various biological samples. pepquery.org

Proprietary Databases In addition to public repositories, many research institutions and companies maintain proprietary databases. mdpi.com These often contain curated datasets from internal research and development projects, which may include information on peptides that are not yet in the public domain. Integrating searches across both public and proprietary sources provides a more comprehensive view, potentially uncovering novel contexts or activities for the Ala-Ala-Glu sequence.

The table below summarizes key database types and their utility in the computational investigation of L-Glutamic acid, L-alanyl-L-alanyl-.

Table 3: Utility of Peptide Databases for Investigating Ala-Ala-Glu

Database Type Example(s) Information Obtainable for Ala-Ala-Glu
General Peptide Databases PepBank, PeptideAtlas nih.govpeptideatlas.org Occurrences in known proteins/peptides, source organisms, links to publications.
Bioactive Peptide Databases BIOPEP-UWM, DBAASP uwm.edu.pldbaasp.org Predicted or known bioactivities (e.g., antimicrobial, antihypertensive), toxicity predictions.
Mass Spectrometry Repositories PRIDE, MassIVE, PepQueryDB pepquery.org Experimental evidence of the peptide's presence in various proteomic studies.
Protein Sequence Databases UniProt, GenBank Identification of parent proteins containing the Ala-Ala-Glu sequence.

This interactive table outlines major database categories relevant to peptide data mining.

By systematically analyzing the Ala-Ala-Glu sequence, identifying its potential as a motif, engineering its features for predictive modeling, and mining extensive databases, researchers can build a robust computational profile of the peptide. This in silico investigation is an essential first step that provides a strong foundation for targeted experimental studies.

Table 4: Mentioned Chemical Compounds

Compound Name
L-Glutamic acid, L-alanyl-L-alanyl-
L-Alanine
L-Glutamic acid

Molecular and Mechanistic Studies of L Glutamic Acid, L Alanyl L Alanyl

Structure-Activity Relationship (SAR) Elucidation

Determinants of Amino Acid Sequence on Molecular Functionality

Research on similar tripeptides has shown that the position of specific amino acids significantly impacts their interaction with biological targets. For instance, in studies of the proton-dependent oligopeptide transporter (POT), the affinity of tripeptides was found to be influenced by the nature of the amino acid at the third position. nih.gov Bulky, nonpolar residues in this position were shown to enhance binding affinity, suggesting that the glutamic acid in L-alanyl-L-alanyl-L-glutamic acid plays a important role in its molecular recognition. nih.gov

Role of Stereochemical Configurations (L- and D-amino acids) in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of peptides. numberanalytics.com Naturally occurring amino acids are predominantly in the L-configuration. numberanalytics.com The use of D-amino acids, the non-superimposable mirror images of L-amino acids, can dramatically alter a peptide's properties. numberanalytics.com

The introduction of D-amino acids can lead to changes in the peptide's secondary structure, stability, and how it interacts with chiral biological molecules like receptors and enzymes. numberanalytics.com For example, studies on tripeptide analogs of melanotropin-stimulating hormone (MSH) have demonstrated that the stereochemistry at each position significantly affects biological activity. science.gov The specific combination of L- and D-amino acids can either enhance or diminish the peptide's potency. science.gov While specific studies on L-alanyl-L-alanyl-L-glutamic acid with D-amino acid substitutions were not found, the principles established from other tripeptides suggest that such modifications would profoundly impact its molecular function.

Table 1: Impact of Stereochemistry on Tripeptide Properties

FeatureAll L-amino acidsMixed L- and D-amino acids
Conformation Adopts naturally preferred secondary structures.Can induce unique turns and folds. numberanalytics.com
Receptor Binding Binds to specific receptors designed for L-peptides.May exhibit altered or no binding to native receptors; may bind to different targets. numberanalytics.com
Enzymatic Stability Susceptible to degradation by proteases.Often more resistant to enzymatic degradation.
Biological Activity Exhibits native biological function.Can result in modulated, antagonistic, or entirely new biological activities. numberanalytics.com

Impact of Conformational Flexibility and Constrained Structures on Molecular Recognition

The flexibility of a peptide chain allows it to adopt various conformations in solution. However, for a peptide to bind effectively to a receptor, it often needs to adopt a specific, low-energy conformation. The conformational preferences of individual amino acids, such as alanine (B10760859), have been extensively studied. nih.gov Alanine residues typically favor conformations that lead to structures like the right-handed alpha-helix and beta-sheet. nih.govnih.gov

Investigation of Intermolecular Interactions at the Molecular Level

Understanding how L-alanyl-L-alanyl-L-glutamic acid interacts with other molecules, such as receptors and membranes, is fundamental to elucidating its mechanism of action. These interactions are governed by a variety of non-covalent forces.

Mechanistic Insights into Peptide-Receptor Binding Events

The binding of a peptide to its receptor is a highly specific process driven by a combination of forces including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. frontiersin.org The initial interaction is often driven by long-range electrostatic forces, followed by shorter-range interactions that stabilize the complex. frontiersin.org

In the context of L-alanyl-L-alanyl-L-glutamic acid, the negatively charged carboxylate group of the glutamic acid side chain would likely play a significant role in electrostatic steering towards a positively charged binding pocket on a receptor. The two alanine residues could then engage in hydrophobic interactions within the receptor's binding site. Studies on peptide transporters have revealed that both electrostatic and hydrophobic interactions are crucial for the binding and transport of di- and tripeptides. frontiersin.org

Fundamental Studies of Peptide-Membrane Interactions and Induced Permeabilization

The interaction of peptides with biological membranes is a critical aspect of their function, influencing their ability to cross cellular barriers and exert intracellular effects. nih.gov The nature of these interactions depends on both the peptide's properties and the lipid composition of the membrane. rsc.org

For L-alanyl-L-alanyl-L-glutamic acid, its amphipathic nature, with hydrophobic alanine residues and a hydrophilic glutamic acid, suggests it could interact with the lipid bilayer. The alanine residues might anchor the peptide in the hydrophobic core of the membrane, while the glutamic acid residue would likely remain at the polar headgroup region. Molecular dynamics simulations of other tripeptides have shown that hydrogen bonds and hydrophobic interactions are key in stabilizing peptide-membrane interactions. frontiersin.org Depending on the concentration and the specific lipid environment, such interactions could potentially lead to transient disruptions of the membrane, a process known as permeabilization. nih.gov However, without specific experimental data for L-alanyl-L-alanyl-L-glutamic acid, its precise effects on membrane integrity remain speculative.

Table 2: Key Intermolecular Forces in Peptide Interactions

Interaction TypeDescriptionRelevance to L-alanyl-L-alanyl-L-glutamic acid
Electrostatic Interactions Attraction or repulsion between charged groups.The negatively charged glutamic acid side chain can interact with positively charged residues on a receptor or with lipid headgroups. frontiersin.org
Hydrogen Bonding Sharing of a hydrogen atom between an electronegative atom and a hydrogen atom attached to another electronegative atom.The amide backbone and the glutamic acid side chain can act as hydrogen bond donors and acceptors. numberanalytics.com
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment.The two alanine side chains can drive the association of the peptide with hydrophobic regions of a receptor or a membrane. frontiersin.org
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the peptide-receptor or peptide-membrane complex.

Elucidation of Peptide-Protein Interaction Dynamics and Specificity

The interaction of peptides with proteins is a fundamental process in numerous biological functions, dictating signaling pathways, enzymatic activity, and cellular transport. For a tripeptide such as L-alanyl-L-alanyl-L-glutamic acid (Ala-Ala-Glu), its interaction with proteins would be governed by a combination of factors including its primary sequence, charge distribution, and the conformational flexibility of its backbone.

The specificity of peptide-protein interactions is often determined by the amino acid residues at key positions. The C-terminal glutamic acid residue, with its negatively charged carboxyl group at physiological pH, would likely play a significant role in electrostatic interactions with positively charged residues (e.g., lysine (B10760008), arginine) on a protein's surface. The two N-terminal alanine residues, being small and nonpolar, could contribute to hydrophobic interactions within a protein's binding pocket.

Computational modeling and experimental techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in characterizing these interactions. For instance, studies on various peptides have demonstrated that single amino acid substitutions can dramatically alter binding affinities. The substitution of a key residue can disrupt critical hydrogen bonds or electrostatic interactions, leading to a loss of binding.

The dynamics of these interactions are also crucial. Peptides can induce conformational changes in proteins upon binding, and conversely, the protein's structure can influence the bound conformation of the peptide. Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide insights into these dynamic changes. For a tripeptide like Ala-Ala-Glu, its flexibility would allow it to adapt to the binding site of a target protein, a characteristic feature of many peptide-protein recognition events.

Analysis of Peptide-Enzyme Interactions and Substrate Specificity

The interaction of peptides with enzymes as substrates is a highly specific process. The sequence of the peptide is a primary determinant of whether it will be recognized and cleaved by a particular enzyme. For L-alanyl-L-alanyl-L-glutamic acid, its susceptibility to enzymatic cleavage would depend on the presence of proteases that recognize its specific amino acid sequence.

Glutamyl endopeptidases are a class of proteases that specifically cleave peptide bonds at the carboxyl-terminal side of glutamic acid residues. nih.gov Therefore, it is plausible that Ala-Ala-Glu could serve as a substrate for such enzymes, with cleavage occurring after the glutamic acid residue. The efficiency of this cleavage would be influenced by the residues at the P1' position (the amino acid following the cleavage site). Some glutamyl endopeptidases show a preference for small amino acids like glycine (B1666218) or alanine at this position. nih.gov

The kinetics of such an interaction can be described by the Michaelis-Menten model, which relates the rate of the reaction to the substrate concentration. The key parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide a measure of the enzyme's affinity for the substrate and its turnover rate, respectively. For Ala-Ala-Glu, these parameters would need to be determined experimentally for specific glutamyl endopeptidases.

Conversely, the peptide sequence can also inhibit enzyme activity. If the tripeptide binds to the active site of an enzyme but is not cleaved, or is cleaved very slowly, it can act as a competitive inhibitor. The alanine residues could also play a role in substrate recognition by other classes of proteases, although less specifically than the C-terminal glutamic acid.

Table 1: Potential Enzyme Interactions with Ala-Ala-Glu

Enzyme ClassPotential InteractionLikely Cleavage SiteInfluencing Factors
Glutamyl EndopeptidasesSubstrateAfter Glutamic acidAmino acid at P1' position nih.gov
AminopeptidasesSubstrateSequential cleavage from N-terminusEnzyme specificity
CarboxypeptidasesSubstrateCleavage of C-terminal Glutamic acidEnzyme specificity

Enzymatic Degradation Pathways and Intrinsic Stability Mechanisms

Identification of Proteolytic Cleavage Sites and Kinetics

The enzymatic degradation of peptides in biological systems is a critical factor determining their half-life and bioavailability. For L-alanyl-L-alanyl-L-glutamic acid, proteolytic cleavage is the most probable degradation pathway. The primary cleavage sites would be the peptide bonds between the amino acid residues.

As mentioned previously, glutamyl endopeptidases would likely cleave the peptide bond C-terminal to the glutamic acid residue. nih.gov Aminopeptidases could sequentially cleave the alanine residues from the N-terminus, while carboxypeptidases could remove the C-terminal glutamic acid. The kinetics of this degradation would be specific to the enzymes involved and the biological environment (e.g., plasma, intracellular).

Studies on the degradation of polymers containing the tripeptide sequence L-alanine-L-leucine-γ-ethyl L-glutamate have shown susceptibility to enzymatic hydrolysis, indicating that similar tripeptide structures can be broken down by enzymes. jaea.go.jpiaea.org The rate of degradation is a key parameter and is often expressed as a half-life (t_½). This can be determined by incubating the peptide with relevant enzyme preparations or in biological fluids and measuring its concentration over time using techniques like high-performance liquid chromatography (HPLC).

Influence of Peptide Sequence and Modification on Protease Resistance

The sequence and structure of a peptide significantly influence its resistance to proteolytic degradation. The presence of certain amino acids or modifications can sterically hinder the approach of proteases or disrupt the recognition sequence.

For Ala-Ala-Glu, the presence of two alanine residues might confer some level of resistance to specific proteases that prefer bulkier or charged residues at the P2 and P3 positions. However, alanine itself is a small amino acid and may not provide significant steric hindrance to many common proteases.

Modifications to the peptide can enhance protease resistance. For example, N-terminal acetylation or C-terminal amidation can block the action of aminopeptidases and carboxypeptidases, respectively. The incorporation of non-natural amino acids or D-amino acids can also dramatically increase stability, as proteases are typically stereospecific for L-amino acids. nih.gov Cyclization of the peptide is another strategy to increase protease resistance by constraining the peptide backbone and making it less accessible to the active sites of proteases. nih.gov

Table 2: Strategies to Enhance Protease Resistance of Peptides

Modification StrategyMechanism of ActionPotential Impact on Ala-Ala-Glu
N-terminal AcetylationBlocks aminopeptidase (B13392206) activityIncreases stability against N-terminal degradation
C-terminal AmidationBlocks carboxypeptidase activityIncreases stability against C-terminal degradation
Incorporation of D-amino acidsProteases are stereospecific for L-amino acids nih.govSignificant increase in overall stability
CyclizationConstrains peptide backbone, reducing accessibility nih.govIncreased resistance to various proteases

Characterization of Oxidation, Deamidation, and Aggregation Mechanisms

Besides enzymatic degradation, peptides can undergo non-enzymatic degradation through chemical modifications like oxidation, deamidation, and aggregation.

Oxidation: Methionine and cysteine are the amino acids most susceptible to oxidation, but under certain conditions, other residues can also be oxidized. For Ala-Ala-Glu, the potential for oxidation is relatively low as alanine and glutamic acid are not highly susceptible to oxidation. However, exposure to reactive oxygen species could potentially lead to modifications.

Deamidation: Deamidation is a common chemical modification of asparagine and glutamine residues, converting them into aspartic acid and glutamic acid, respectively. nih.gov Since Ala-Ala-Glu already contains glutamic acid and not glutamine, deamidation of the side chain is not a relevant degradation pathway for this specific peptide. However, if the peptide were L-alanyl-L-alanyl-L-glutamine, deamidation of the glutamine residue would be a primary route of non-enzymatic degradation, leading to the formation of L-alanyl-L-alanyl-L-glutamic acid. nih.gov

Aggregation: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. sigmaaldrich.com This can be influenced by factors such as peptide concentration, pH, temperature, and the intrinsic properties of the amino acid sequence. Hydrophobic and aromatic residues are known to promote aggregation. drugtargetreview.com Studies on Ala-X-Ala tripeptides have been conducted to understand their aggregation propensity. nih.gov The two alanine residues in Ala-Ala-Glu could contribute to hydrophobic interactions that may lead to aggregation under certain conditions, although the C-terminal glutamic acid would provide a net negative charge that could counteract this through electrostatic repulsion.

Bioactivity Profiling and Mechanistic Understanding

The biological activity of a peptide is intrinsically linked to its sequence and structure. Tripeptides are known to exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, and antihypertensive activities. numberanalytics.comnih.gov

Potential Bioactivities:

Antioxidant Activity: Peptides containing certain amino acids, including hydrophobic residues like alanine, can act as antioxidants. nih.gov They may exert this effect by scavenging free radicals or chelating pro-oxidative metal ions. The potential antioxidant activity of Ala-Ala-Glu would need to be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory Activity: Some tripeptides have been shown to possess anti-inflammatory properties. numberanalytics.com The mechanism often involves the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production.

Other Potential Activities: Depending on its ability to interact with specific receptors or enzymes, Ala-Ala-Glu could potentially exhibit other bioactivities. For example, many bioactive peptides act as inhibitors of enzymes like angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation.

Mechanistic Understanding: The mechanism of action for a bioactive peptide is dependent on its specific target. If Ala-Ala-Glu were to exhibit antioxidant activity, the mechanism would likely involve the donation of a hydrogen atom from the peptide backbone or side chains to neutralize free radicals. If it were to act as an enzyme inhibitor, the mechanism would involve binding to the active site of the target enzyme, thereby blocking its function. Elucidating the precise mechanism requires detailed studies involving target identification and characterization of the peptide-target interaction at a molecular level.

Table 3: Potential Bioactivities of Ala-Ala-Glu and Their Putative Mechanisms

BioactivityPutative MechanismKey Residues Involved
AntioxidantFree radical scavenging, metal ion chelation nih.govAlanine (hydrophobicity), Peptide backbone
Anti-inflammatoryModulation of inflammatory signaling pathways numberanalytics.comSequence-specific interactions with immune receptors
Enzyme Inhibition (e.g., ACE)Binding to the active site of the enzymeC-terminal residue often crucial for binding

Mechanistic Basis of Antioxidant Capacity

The antioxidant potential of peptides is a growing area of research, with mechanisms often attributed to their amino acid composition, sequence, and ability to scavenge free radicals or chelate pro-oxidative metals. While direct studies on the antioxidant mechanism of L-Glutamic acid, L-alanyl-L-alanyl- are limited, the properties of its constituent amino acids and related peptides offer significant insights.

Peptides containing glutamic acid and alanine have demonstrated notable antioxidant activities. The proposed mechanisms for such peptides include:

Radical Scavenging: Peptides can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The peptide backbone and the side chains of certain amino acids contribute to this activity. Research on the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly), which shares the Ala-Glu sequence, suggests it enhances the body's defense against oxidative stress by improving the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD). swolverine.com This suggests that the Ala-Glu motif within the tripeptide could contribute to similar protective mechanisms against oxidative damage. swolverine.com

Metal Ion Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The carboxyl group in the side chain of glutamic acid can effectively chelate these metal ions, rendering them inactive and thus preventing oxidative damage.

Inhibition of Lipid Peroxidation: Oxidative stress can lead to the peroxidation of lipids in cell membranes, causing cellular damage. Antioxidant peptides can interfere with this process. Studies on the peptide BPC-157 have shown it can neutralize oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. peptidesciences.com

Research on α-Lipoic acid (ALA) further supports these mechanisms, demonstrating the ability to scavenge ROS, chelate metal ions, and restore levels of cellular antioxidants like glutathione (B108866) (GSH). nih.govnih.gov These actions reduce oxidative and glycative damage, highlighting pathways that peptides like Ala-Ala-Glu might influence. nih.gov

Table 1: Potential Antioxidant Mechanisms of Peptides

MechanismDescriptionPotential Role of Ala-Ala-Glu
Radical Scavenging Direct neutralization of reactive oxygen species (ROS) by donating hydrogen or electrons.The peptide backbone and amino acid side chains may act as scavengers. The Ala-Glu motif is found in other antioxidant peptides. swolverine.com
Metal Ion Chelation Binding to pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in radical-forming reactions.The glutamic acid residue's carboxyl group can chelate metal ions.
Enzyme Regulation Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).May upregulate the expression or activity of enzymes like SOD, similar to other peptides containing alanine and glutamic acid. swolverine.comnih.gov
Inhibition of Lipid Peroxidation Preventing the chain reaction of lipid degradation in cell membranes.May interrupt the peroxidation process, reducing byproducts like malondialdehyde (MDA). peptidesciences.com

This table is generated based on data from related compounds and general peptide antioxidant mechanisms.

Underlying Pathways of Antihypertensive Modulation

Bioactive peptides derived from food sources are widely recognized for their potential to lower blood pressure, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). nih.gov ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. mayoclinic.orgyoutube.com By inhibiting ACE, peptides can lead to vasodilation and a decrease in blood pressure.

The antihypertensive potential of a peptide is heavily influenced by its C-terminal amino acid sequence. Peptides with hydrophobic amino acids at this position often exhibit strong ACE-inhibitory activity. While Ala-Ala-Glu has a hydrophilic glutamic acid at its C-terminus, the presence of alanine residues is significant. Alanine is frequently found in known ACE-inhibitory peptides. nih.gov For instance, a hexapeptide identified from duck skin, Trp-Tyr-Pro-Ala-Ala-Pro, contains the Ala-Ala motif and demonstrates ACE-inhibitory effects. nih.gov

The mechanism of ACE inhibition by peptides involves competitive binding to the active site of the enzyme, preventing its interaction with its natural substrate, angiotensin I. youtube.com The specific structural features of the peptide, including its length and the electronic properties of its amino acid side chains, determine the affinity of this binding. nih.gov

Table 2: Factors Influencing ACE-Inhibitory Activity of Peptides

FactorDescriptionRelevance to Ala-Ala-Glu
C-Terminal Residue The amino acid at the C-terminus significantly impacts binding to the ACE active site.Glutamic acid is hydrophilic, which may differ from the typical hydrophobic residues in potent inhibitors.
Peptide Length Shorter peptides (2-12 amino acids) are often more effective ACE inhibitors.As a tripeptide, Ala-Ala-Glu fits within the optimal size range.
Amino Acid Composition The presence of specific amino acids, particularly at the three C-terminal positions.Contains alanine, an amino acid frequently present in ACE-inhibitory peptides. nih.gov
Secondary Structure The three-dimensional conformation of the peptide influences its ability to fit into the ACE active site.The specific conformation of Ala-Ala-Glu would need to be determined via structural studies.

This table is generated based on general characteristics of ACE-inhibitory peptides.

Elucidation of Immunomodulatory Signaling Pathways

Peptides can exert immunomodulatory effects by influencing the activity of various immune cells, such as lymphocytes, macrophages, and natural killer (NK) cells. nih.govnih.gov These effects are often mediated through the modulation of cytokine production and cell signaling pathways. The dipeptide L-alanyl-L-glutamine has been shown to stimulate T-lymphocyte proliferation and enhance cytokine production, demonstrating immunomodulatory activity nearly identical to glutamine alone. nih.govsigmaaldrich.com This suggests that the glutamine component of such peptides is crucial for these effects.

For L-Glutamic acid, L-alanyl-L-alanyl-, the glutamic acid residue, which is structurally similar to glutamine, is likely a key player in its potential immunomodulatory functions. Glutamine and glutamate (B1630785) are vital fuels for rapidly proliferating cells, including lymphocytes, and act as precursors for nucleotide biosynthesis. nih.gov

Potential immunomodulatory pathways for Ala-Ala-Glu could involve:

Stimulation of Lymphocyte Proliferation: By providing essential precursors for cell growth, the peptide could support the clonal expansion of T and B cells in response to antigens. nih.gov

Modulation of Cytokine Secretion: The peptide may influence immune cells to secrete specific cytokines, such as interleukins (IL) and interferons (IFN), which regulate the intensity and duration of the immune response. nih.govnih.gov For example, studies on garlic-derived compounds show they can modulate cytokine secretion to exert therapeutic effects. nih.gov

Enhancement of Macrophage and NK Cell Activity: Peptides can activate macrophages, enhancing their phagocytic capabilities, and stimulate the cytotoxic activity of NK cells against infected or cancerous cells. nih.gov

In weaned piglets, dietary supplementation with alanyl-glutamine was found to increase the concentrations of SIgA and IgG in the jejunal mucosa, indicating an enhancement of the immune barrier. nih.gov

Molecular Mechanisms of Anticancer Modulatory Effects

L-glutamic acid and its derivatives have been explored for their potential in cancer therapy. nih.gov The rationale stems from the altered metabolism of cancer cells, which often exhibit a high demand for glutamine and glutamate for energy and biosynthesis of nucleic acids. nih.govmdpi.com Interfering with this metabolic pathway is a key anticancer strategy.

The potential anticancer mechanisms of L-Glutamic acid, L-alanyl-L-alanyl- can be inferred from studies on related compounds:

Interference with Glutamine Metabolism: Neoplastic cells often have lower activity of L-glutamine synthetase, making them dependent on external glutamine. nih.gov Antagonists of glutamine metabolism can thus act as anticancer agents. Peptides containing glutamic acid could potentially compete for transporters or enzymes involved in this pathway.

Induction of Apoptosis: Peptides can trigger programmed cell death in cancer cells. For instance, 5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, has been shown to induce apoptosis in glioblastoma cells by increasing the expression of pro-apoptotic genes like Bax and p53, while reducing anti-apoptotic Bcl-2. nih.gov This process was also linked to an increase in ROS generation. nih.gov The caspase 3 inhibitor, Ac-Ala-Glu-Val-Asp-CHO, which contains an Ala-Glu sequence, points to a potential role for this motif in modulating apoptosis pathways. echelon-inc.com

Targeted Delivery: The glutamic acid residue can be used as a targeting ligand. For example, a PSMA-binding peptide containing a Lys-Urea-Glu motif is used to deliver radionuclides specifically to prostate cancer cells. mdpi.com This suggests that the glutamic acid portion of Ala-Ala-Glu could facilitate uptake by certain cancer cells.

Table 3: Investigated Anticancer Effects of Glutamic Acid and Related Compounds

Compound/DerivativeCell LineObserved EffectMechanism
L-glutamic acid-γ-(4-hydroxyanilide) B16 Mouse MelanomaInhibition of cell growthGrowth regulation nih.gov
Synthetic amides of L-glutamic acid Ehrlich Ascites CarcinomaAntitumor activityNot specified nih.gov
5-Aminolevulinic acid (5-ALA) U-87 Malignant GlioblastomaCytotoxicity, Apoptosis InductionIncreased ROS, modulation of Bax/Bcl-2/p53, cell cycle arrest nih.gov
Poly (LGA)-paclitaxel Various tumorsSuperior antitumor activityEnhanced drug delivery/efficacy

This table summarizes findings on glutamic acid derivatives to infer potential mechanisms for Ala-Ala-Glu.

Antimicrobial Action Mechanisms (e.g., membrane disruption)

Antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics, often acting through mechanisms that are less likely to induce resistance, such as physical disruption of the bacterial membrane. nih.govnih.gov

The primary proposed mechanism for many AMPs is membrane disruption . nih.gov Generally, cationic (positively charged) and amphipathic peptides are attracted to the negatively charged surface of bacterial membranes. Upon reaching a threshold concentration, they can permeabilize or lyse the membrane through various models (e.g., barrel-stave, toroidal pore, carpet model), leading to leakage of cellular contents and cell death. nih.govnih.gov While Ala-Ala-Glu is not strongly cationic, its specific conformation could still facilitate interactions with the cell membrane.

Another potential mechanism involves intracellular targeting . Some peptides can translocate across the bacterial membrane without causing lysis and then interfere with essential cellular processes. nih.gov

Inhibition of Enzyme Activity: Peptides can inhibit crucial enzymes. For example, peptides containing chloro-L-alanine have been shown to target and inactivate alanine racemase, an enzyme essential for bacterial cell wall synthesis. nih.gov The presence of two alanine residues in Ala-Ala-Glu suggests a potential, albeit likely different, interaction with alanine-related metabolic pathways in bacteria.

Inhibition of DNA/Protein Synthesis: Once inside the cell, some AMPs can bind to nucleic acids or ribosomes, thereby inhibiting DNA replication or protein synthesis. nih.gov

The resistance of some Gram-negative bacteria to certain alanyl-containing peptides suggests specific interactions with bacterial physiology, which could be exploited in designing targeted antimicrobial agents. nih.gov

Future Directions and Emerging Research Avenues for L Glutamic Acid, L Alanyl L Alanyl and Peptidic Systems

Synergistic Integration of Advanced Experimental and Computational Methodologies

The future of peptide research, including the study of molecules like L-Glutamic acid, L-alanyl-L-alanyl-, lies in the powerful synergy between advanced experimental techniques and sophisticated computational methods. nih.govnih.gov This integrated approach is accelerating the discovery and development of novel peptide-based drugs and materials. nih.govnih.gov

Rational Development of Novel Peptide Design Principles and Scaffolds

The rational design of peptides with predefined structures and functions is a rapidly advancing area of research. nih.govresearchgate.net This approach moves beyond traditional methods by using a deep understanding of sequence-to-structure relationships to create novel peptide-based materials and therapeutics. nih.gov

One successful example of rational peptide design is the development of alpha-helical coiled coils, which can be engineered to self-assemble into specific nanoscale objects. nih.govresearchgate.net These coiled coils serve as excellent starting points for constructing complex, multi-component systems. nih.gov The principles learned from coiled-coil design can be extended to other small, independently folding protein motifs, such as zinc fingers and EF-hands, to create new hybrid and responsive biomaterials. nih.govresearchgate.net

Another innovative approach involves the use of foldon-based heterotrimers. The native foldon motif, a 27-residue trimeric scaffold, is a versatile platform for engineering alternative oligomeric states. americanpeptidesociety.org By strategically introducing mutations to destabilize homotrimeric associations and promote favorable interactions in a heterotrimeric configuration, researchers can create novel and programmable protein scaffolds. americanpeptidesociety.org This precise control over peptide assembly opens up new possibilities for synthetic biology and biomaterial design. americanpeptidesociety.org The tripeptide L-Glutamic acid, L-alanyl-L-alanyl- can serve as a fundamental building block or a component in the design of these more complex peptidic structures.

Peptide Design PrincipleDescriptionPotential Application
Alpha-Helical Coiled Coils Peptides designed to form interacting alpha-helices, guiding self-assembly into nanoscale objects. nih.govresearchgate.netDevelopment of novel biomaterials and complex synthetic systems. nih.gov
Foldon-Based Heterotrimers Engineering of the foldon motif to create programmable heterotrimeric protein scaffolds. americanpeptidesociety.orgSynthetic biology, molecular engineering, and biomaterial design. americanpeptidesociety.org
Knob–Socket Model A computational method that defines the packing of ligand residues at the binding site of a receptor protein for rational peptide ligand design. acs.orgDesign of specific peptide ligands for therapeutic targets. acs.org
Peptide-Inspired Scaffolds Development of small-molecule scaffolds based on key protein secondary structures like α-helices and β-strands. rsc.orgCreation of small-molecule protein-protein interaction (PPI) modulators. rsc.org

Advancements in High-Throughput Screening Platforms for Functional Peptide Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds against biological targets. pharmtech.com Recent advancements in HTS technologies are significantly accelerating the identification of functional peptides. pharmtech.com

Affinity selection mass spectrometry (AS-MS) has emerged as a powerful HTS platform for discovering high-affinity ligands for a variety of targets, including proteins and nucleic acids. acs.orgnih.gov This technique can be used to screen libraries containing millions of peptides to identify binders for specific targets. acs.org For example, AS-MS was successfully used to identify peptides that bind to the SARS-CoV-2 spike protein. acs.org

Other innovative HTS methods include fluorescence-based, luminescence-based, and absorbance-based assays, as well as techniques for detecting unlabeled biomolecules. pharmtech.com The integration of artificial intelligence (AI) and machine learning (ML) with HTS is further enhancing the efficiency and accuracy of the screening process. pharmtech.com AI can be used to analyze screening results, identify promising leads, and even adapt screening conditions in real-time. pharmtech.com These advanced HTS platforms can be applied to screen libraries of peptides, including those containing L-Glutamic acid, L-alanyl-L-alanyl- as a structural motif, to discover novel bioactive compounds.

Exploration of L-Glutamic acid, L-alanyl-L-alanyl- as a Foundational Research Probe and Biosensor Component

The simple and well-defined structure of L-Glutamic acid, L-alanyl-L-alanyl- makes it an ideal candidate for use as a foundational research probe and a component in the development of novel biosensors.

In a recent study, researchers developed a high-throughput screening assay for macrocyclic peptides with affinity to ubiquitin, a key protein involved in protein degradation. drugtargetreview.com This assay utilized a competitive binding format where the displacement of a known, fluorescently labeled peptide by test peptides indicates binding affinity. drugtargetreview.com This type of assay could be adapted to use a labeled version of L-Glutamic acid, L-alanyl-L-alanyl- or a derivative to probe for interactions with specific biological targets.

Furthermore, the discovery of strongly binding peptides through such screening methods can lead to the development of new research tools. For instance, the identified dimeric cyclic peptides that bind to ubiquitin were shown to enter cancer cells and induce cell death, and could also be used as staining agents for ubiquitin with antibody-like properties. drugtargetreview.com This highlights the potential for simple peptides, once identified through high-throughput screening, to be developed into sophisticated research probes and biosensor components.

Addressing Grand Challenges in Peptide Research, Including Data Scarcity for AI and Synthetic Complexity

Despite the significant progress in peptide research, several grand challenges remain. These include the scarcity of high-quality data for training AI models and the complexity and environmental impact of peptide synthesis.

Development of Robust AI Models for Sparse Peptide Datasets

The application of AI in peptide research is often hampered by the limited availability of large, high-quality datasets. nih.govnih.govacs.orgbiopharmatrend.com AI models, particularly deep learning models, require extensive training data to achieve high accuracy and generalizability. nih.govacs.org The scarcity of data specific to certain peptide classes or properties can lead to model overfitting, where the model performs well on the training data but fails to generalize to new, unseen data. nih.gov

To address this challenge, researchers are developing innovative AI approaches that can work effectively with sparse datasets. One such approach is the use of generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), which can learn the underlying distribution of the available data and generate new, synthetic data points. nih.gov Another strategy involves the use of transfer learning, where a model is pre-trained on a large, general dataset (e.g., a large protein sequence database) and then fine-tuned on a smaller, more specific peptide dataset. arxiv.org The ESM-2 model, a large-scale pre-trained protein language model, is an example of a powerful tool for this purpose. arxiv.org These advanced AI techniques hold the promise of overcoming the data scarcity challenge and unlocking the full potential of AI in peptide design and discovery.

AI Model/TechniqueDescriptionApplication for Sparse Data
Variational Autoencoders (VAEs) Generative models that learn a probabilistic representation of the input data in a lower-dimensional latent space. nih.govGenerating new, realistic peptide sequences to augment sparse datasets. nih.gov
Generative Adversarial Networks (GANs) A class of AI algorithms where two neural networks, a generator and a discriminator, are trained in opposition to each other to generate realistic data. nih.govCreating novel peptide sequences that resemble a given dataset. nih.gov
Transfer Learning with Pre-trained Models (e.g., ESM-2) Utilizing a model pre-trained on a large dataset to perform a new, related task with a smaller dataset. arxiv.orgImproving feature extraction and prediction accuracy for peptide classification with limited data. arxiv.org
Geometric Deep Learning Generalizes neural networks to non-Euclidean data like graphs and manifolds, learning from inherent geometric structures. biopharmatrend.comCan learn from very small datasets, as demonstrated with RNA structures, and has potential for peptide data. biopharmatrend.com

Strategies for Economical and Environmentally Sustainable Peptide Synthesis

The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), has been a cornerstone of peptide research. advancedchemtech.combiomatik.com However, traditional methods often involve the use of hazardous solvents and reagents, generate significant waste, and can be costly. advancedchemtech.comoxfordglobal.comrsc.org As the demand for peptides in various applications grows, there is an increasing need for more economical and environmentally sustainable synthesis strategies. oxfordglobal.comrsc.org

Several green chemistry approaches are being explored to make peptide synthesis more sustainable:

Greener Solvents and Reagents: Researchers are investigating the use of more environmentally friendly solvents, such as water and ethanol, to replace hazardous organic solvents like DMF and DCM. advancedchemtech.com

Flow Chemistry: Continuous flow systems offer precise control over reaction conditions, leading to higher yields, reduced waste, and improved scalability compared to traditional batch processes. oxfordglobal.comamericanpeptidesociety.org

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate reaction times and improve product purity, often with the use of greener solvents. biomatik.comamericanpeptidesociety.org

Enzymatic Synthesis: Enzymes can catalyze peptide bond formation under mild conditions with high specificity, reducing the need for protecting groups and harsh reagents. creative-peptides.com

These innovative synthetic methods are not only beneficial for the environment but also have the potential to make peptide production more cost-effective, thereby facilitating the broader application of peptides like L-Glutamic acid, L-alanyl-L-alanyl- in research and industry. oxfordglobal.com

Q & A

Q. What analytical methods are recommended for quantifying L-Glutamic acid in complex biological matrices?

To quantify L-Glutamic acid in biological samples (e.g., cell lysates, food matrices), researchers commonly employ:

  • Enzymatic UV Assays : These use glutamate dehydrogenase (GDH) coupled with NAD⁺/NADH redox systems. The assay measures absorbance changes at 340 nm, validated for specificity in manual and automated workflows .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers higher sensitivity for trace analysis, with protocols involving reverse-phase columns (C18) and mobile phases optimized for polar amino acids. For example, a study on Kenyan produce used LC-MS with a 0.1% formic acid/acetonitrile gradient and multiple reaction monitoring (MRM) for detection .
    Method Selection: Enzymatic assays are cost-effective for high-throughput screening, while LC-MS is preferred for multiplexed amino acid profiling.

Q. How can the structural integrity of L-Glutamic acid derivatives (e.g., L-alanyl-L-alanyl-L-glutamic acid) be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm peptide bond formation and stereochemistry. For example, γ-glutamyl-alanine (H-γ-Glu-Ala-OH) shows distinct α-proton shifts at δ 3.7–4.3 ppm .
  • Infrared Spectroscopy (IR) : IR identifies functional groups (e.g., amide I band ~1650 cm⁻¹) and monitors crystallization phases (α vs. β polymorphs of L-Glutamic acid) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using C18 columns with UV detection at 214 nm for peptide bonds .

Q. What are the optimal buffer conditions for solubilizing L-Glutamic acid in experimental setups?

L-Glutamic acid is hydrophilic (pKa 2.19 and 4.25) and requires:

  • pH Adjustment : Solubility increases in alkaline buffers (pH >5.0). For cell culture, use phosphate-buffered saline (PBS) at pH 7.4.
  • Temperature Control : Avoid exceeding 220°C (melting point) during lyophilization. Stock solutions should be stored at −20°C to prevent degradation .

Advanced Research Questions

Q. How do researchers investigate L-Glutamic acid’s role in neuronal signaling pathways?

  • Isotopic Labeling : ¹³C-labeled L-Glutamic acid (e.g., L-Glutamic acid-1-¹³C) tracks metabolic flux in neuronal cultures via mass spectrometry. This method revealed dopamine release modulation in dopaminergic terminals .
  • Receptor Binding Assays : Competitive binding studies using NMDA/AMPA receptor antagonists (e.g., MK-801) quantify excitatory neurotransmission in vitro. Electrophysiological patch-clamp techniques validate functional activity .

Q. What synthetic strategies ensure high-purity production of L-alanyl-L-alanyl-L-glutamic acid?

  • Solid-Phase Peptide Synthesis (SPPS) : Employs Fmoc-protected L-alanine and L-glutamic acid residues. Cleavage with trifluoroacetic acid (TFA) yields peptides >98% purity, validated by MALDI-TOF .
  • Enzymatic Coupling : Thermolysin catalyzes condensation of L-alanyl-L-alanine with L-Glutamic acid under mild pH (6.5–7.0), avoiding racemization .

Q. What advanced techniques resolve crystallization dynamics of L-Glutamic acid polymorphs?

  • In Situ Infrared Spectroscopy with Chemometrics : ATR-FTIR probes monitor real-time concentration changes during batch cooling crystallization. Chemometric models (e.g., PCA) differentiate α (needle-like) and β (prismatic) polymorphs .
  • X-Ray Diffraction (XRD) : Identifies crystal lattice parameters (e.g., β-polymorph’s monoclinic P2₁ space group) for pharmaceutical formulation studies .

Data Contradictions and Validation

  • Quantitative Discrepancies : Enzymatic assays may overestimate L-Glutamic acid in matrices with interfering dehydrogenases, whereas LC-MS provides absolute quantification but requires costly instrumentation .
  • Polymorph Stability : β-polymorphs are thermodynamically stable but kinetically disfavored; IR-coupled statistical models improve phase prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.